(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid

Descripción

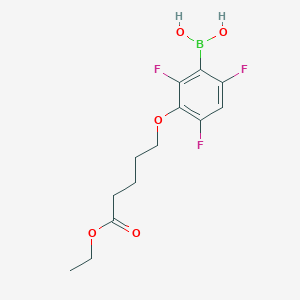

(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid (CAS: 1150114-31-0) is a fluorinated arylboronic acid derivative with a molecular formula of C₁₃H₁₆BF₃O₅ and a molecular weight of 320.08 g/mol . Its structure features:

- A 2,4,6-trifluorophenyl core substituted with a boronic acid (-B(OH)₂) group.

- A 5-ethoxy-5-oxopentyloxy side chain, consisting of a five-carbon alkyl chain terminated with an ethoxy ester (-O-CO-OCH₂CH₃).

This compound is notable for its fluorine substitution pattern and the ester-functionalized alkyl chain, which may enhance solubility in polar organic solvents compared to simpler arylboronic acids.

Propiedades

IUPAC Name |

[3-(5-ethoxy-5-oxopentoxy)-2,4,6-trifluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O5/c1-2-21-10(18)5-3-4-6-22-13-9(16)7-8(15)11(12(13)17)14(19)20/h7,19-20H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPKPMGAODMUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674607 | |

| Record name | {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-31-0 | |

| Record name | Pentanoic acid, 5-(3-borono-2,4,6-trifluorophenoxy)-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid typically involves a condensation reaction between the corresponding phenylboronic acid and ethyl 5-bromovalerate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Condensation Reaction: The phenylboronic acid is reacted with ethyl 5-bromovalerate in the presence of a base such as potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.

Substitution: The trifluorophenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed:

Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.

Boronic Esters/Acids: Formed via oxidation reactions.

Substituted Trifluorophenyl Derivatives: Formed via substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Employed in catalytic reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology:

Bioorthogonal Chemistry: Utilized in bioorthogonal click chemistry for labeling and tracking biomolecules without interfering with biological processes.

Medicine:

Drug Development: Investigated for its potential use in the development of new therapeutic agents due to its unique chemical properties.

Industry:

Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the trifluorophenyl ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The trifluorophenyl ring enhances the compound’s stability and reactivity in various chemical environments.

Comparación Con Compuestos Similares

Fluorinated Arylboronic Acids

Fluorinated analogs are critical in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Key comparisons include:

Key Findings :

- Fluorine Position Matters : The 2,4,6-trifluorophenyl configuration (as in the target compound and 2,4,6-F₃ analog) exhibits low reactivity in Suzuki reactions due to steric hindrance and protodeboronation under basic conditions . In contrast, 3,5-difluorophenylboronic acid reacts efficiently .

- Electron-Withdrawing Effects : Fluorine atoms deactivate the aryl ring, slowing transmetalation. However, electron-deficient substrates are preferred in couplings with electron-rich aryl halides .

Ester-Functionalized Boronic Acids

The target compound’s 5-ethoxy-5-oxopentyloxy chain distinguishes it from simpler ester-containing analogs:

Key Findings :

- Chain Length Impact : The longer pentyl chain in the target compound likely improves solubility in organic solvents (e.g., THF, DMF) compared to shorter-chain esters, facilitating homogeneous reaction conditions .

- Ester Stability : Ethoxy esters are generally stable under Suzuki conditions but may hydrolyze under strong acidic/basic conditions, requiring careful pH control .

Actividad Biológica

(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid is a specialized boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be utilized in various biological applications, including drug design and enzyme inhibition. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a trifluorophenyl group and an ethoxy oxopentyl moiety, contributing to its unique properties. The trifluoromethyl substituent enhances the acidity and electrophilicity of the boronic acid, which is significant for its interactions with biological molecules.

Molecular Formula: C13H19B F3O4

Molecular Weight: 303.1 g/mol

CAS Number: 1072946-57-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including derivatives like this compound. The compound has shown activity against various pathogens:

- Candida albicans: Moderate inhibitory effects were observed.

- Aspergillus niger: Higher activity was noted compared to other tested microorganisms.

- Escherichia coli and Bacillus cereus: The compound demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) .

The proposed mechanism involves the formation of a spiroboronate complex with adenosine monophosphate (AMP), which inhibits leucyl-tRNA synthetase (LeuRS) in microorganisms. This inhibition disrupts protein synthesis, leading to antimicrobial effects .

Study 1: Synthesis and Characterization

A study focused on synthesizing various phenylboronic acids, including the target compound. The synthesis involved the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .

Study 2: In Vitro Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of this compound against standard microbial strains. The results indicated that the compound exhibited a dose-dependent response against both fungal and bacterial strains .

Comparative Analysis of Boronic Acids

The following table summarizes the biological activities of various boronic acids in comparison to this compound:

| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate against C. albicans, high against A. niger | < 10 | Inhibition of LeuRS |

| Tavaborole (AN2690) | Effective against C. albicans | 20 | Inhibition of LeuRS |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Moderate against E. coli | 15 | Similar mechanism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.